molecular formula C18H22N4O3 B2828269 N1-(furan-2-ylmethyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1235301-86-6

N1-(furan-2-ylmethyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2828269
CAS No.: 1235301-86-6
M. Wt: 342.399
InChI Key: BNXTVNFIZPHDGX-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound featuring a furan ring, a pyridine ring, and a piperidine ring linked through an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Furan-2-ylmethyl Intermediate: This can be achieved by reacting furan-2-carboxaldehyde with a suitable nucleophile, such as a Grignard reagent, to form the furan-2-ylmethyl alcohol.

    Synthesis of the Piperidin-4-ylmethyl Intermediate: This involves the reaction of 1-(pyridin-2-yl)piperidine with a suitable alkylating agent to introduce the methyl group.

    Coupling Reaction: The final step involves coupling the furan-2-ylmethyl intermediate with the piperidin-4-ylmethyl intermediate using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically forming furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The oxalamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted oxalamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N1-(furan-2-ylmethyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a useful probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular architecture.

Mechanism of Action

The mechanism by which N1-(furan-2-ylmethyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide exerts its effects involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N1-(furan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide: Lacks the piperidine ring, which may affect its biological activity.

    N1-(furan-2-ylmethyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide: The position of the nitrogen in the pyridine ring is different, which can influence its binding properties.

    N1-(furan-2-ylmethyl)-N2-((1-(pyridin-2-yl)piperidin-3-yl)methyl)oxalamide: The position of the substituent on the piperidine ring is different, potentially altering its reactivity.

Uniqueness

N1-(furan-2-ylmethyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is unique due to the specific arrangement of its functional groups, which allows for a diverse range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c23-17(18(24)21-13-15-4-3-11-25-15)20-12-14-6-9-22(10-7-14)16-5-1-2-8-19-16/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXTVNFIZPHDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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